methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound with a molecular formula of C19H21NO6 and a molecular weight of 359.38 . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps:
Formation of the chromen-2-one core: This step involves the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the cyclopropylamino group: This is achieved through a nucleophilic substitution reaction where a cyclopropylamine reacts with an activated ester or halide intermediate.
Esterification: The final step involves the esterification of the resulting intermediate with methyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
Methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- Methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
- Methyl 2-(cyclopropylamino)-2-oxoacetate
Uniqueness
Methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H21NO6 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 2-[7-[2-(cyclopropylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C19H21NO6/c1-10-13-6-7-15(25-9-16(21)20-12-4-5-12)11(2)18(13)26-19(23)14(10)8-17(22)24-3/h6-7,12H,4-5,8-9H2,1-3H3,(H,20,21) |
InChI Key |
ZYGRTZBFSYODTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3CC3)CC(=O)OC |
Origin of Product |
United States |
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